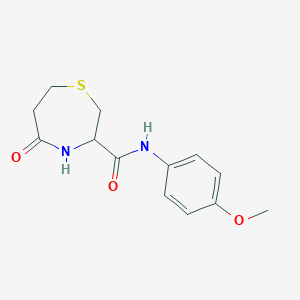
N-(4-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide” is a complex organic compound. The “N-(4-methoxyphenyl)” part suggests the presence of a methoxy group (-OCH3) attached to a phenyl group (a benzene ring), which is then attached to the rest of the molecule via a nitrogen atom . The “5-oxo-1,4-thiazepane-3-carboxamide” part indicates a seven-membered ring containing a sulfur atom (thiazepane), with a carbonyl group (=O) at the 5-position, and a carboxamide group (CONH2) at the 3-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the seven-membered thiazepane ring, the aromatic phenyl ring, and the polar carboxamide and methoxy groups . These features could influence its physical and chemical properties, as well as its potential biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups (like the carboxamide and methoxy groups) could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación
Discovery and Kinase Inhibition
N-(4-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide is related to a class of compounds with significant potential in medicinal chemistry. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors. This discovery has led to advancements in the treatment of certain cancers, with some compounds showing complete tumor stasis in Met-dependent models following oral administration. This has paved the way for phase I clinical trials due to their excellent in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles (Schroeder et al., 2009).
Antimicrobial and Analgesic Agents
Compounds derived from similar structures, like N-(4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl) benzo [1,2-b: 5,4-b’] difuran-2-carboxamide, have been synthesized and shown to possess significant anti-inflammatory and analgesic activities. These compounds have demonstrated high inhibitory activity on cyclooxygenase-2 selectivity, providing analgesic activity and anti-inflammatory effects, which are comparative to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).
Cytotoxicity and Anticancer Research
Another area of research involves the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives, which have been evaluated for in vitro cytotoxic activity against cancer cell lines like Ehrlich Ascites Carcinoma (EAC). These studies contribute to the understanding of potential anticancer agents and their mechanisms (Hassan et al., 2014).
Diuretic Properties and Hypertension Remedies
Compounds such as 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, closely related to N-(4-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide, possess strong diuretic properties. These findings are significant for developing new hypertension remedies, as demonstrated by the discovery of different polymorphic modifications of this compound, which reveal differences in crystal packing and organizational levels in the crystal phase (Shishkina et al., 2018).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-18-10-4-2-9(3-5-10)14-13(17)11-8-19-7-6-12(16)15-11/h2-5,11H,6-8H2,1H3,(H,14,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJDGFCAIZZPDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CSCCC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Ethyl-5-fluoro-6-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2383589.png)
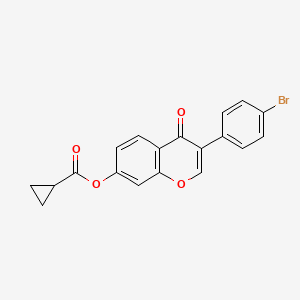


![Ethyl 1-{3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate](/img/structure/B2383593.png)
![(E)-2-(4-chlorostyryl)-1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazole](/img/structure/B2383594.png)
![N-[2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2383596.png)
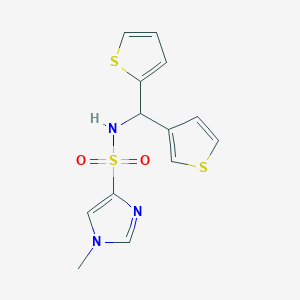
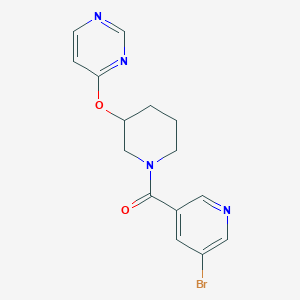
![Ethyl 6-methyl-2-(thiophene-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2383602.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2383604.png)
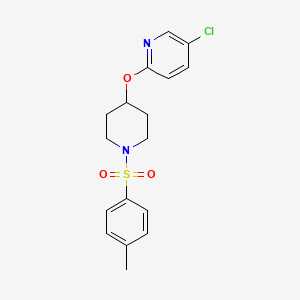

![2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2383611.png)